molecular formula C26H18O6 B5295002 (E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one

Cat. No.: B5295002
M. Wt: 426.4 g/mol
InChI Key: MCGKCNNVXULKEU-UVEKSMONSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is a complex organic compound characterized by the presence of benzodioxole groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzodioxole aldehyde and a suitable ketone, under basic conditions, to form the conjugated enone system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies in organic electronics and photochemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is unique due to its specific arrangement of benzodioxole groups and conjugated double bonds, which confer distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O6/c27-21(9-1-17-3-11-23-25(13-17)31-15-29-23)19-5-7-20(8-6-19)22(28)10-2-18-4-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2/b9-1+,10-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGKCNNVXULKEU-UVEKSMONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)C(=O)/C=C/C4=CC5=C(OCO5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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